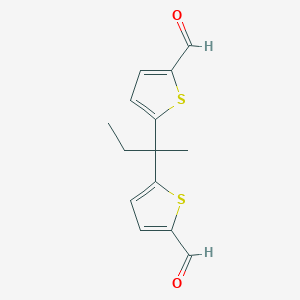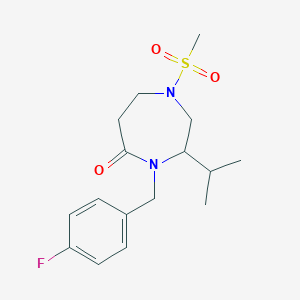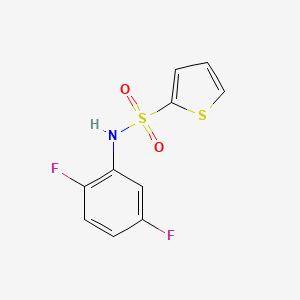
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), also known as BTDA, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a versatile molecule that can be synthesized through different methods and has been found to have several biochemical and physiological effects.
科学的研究の応用
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its potential as a molecular switch in organic electronic devices and as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been studied for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds.
作用機序
The mechanism of action of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to changes in the electronic properties of the molecule. These changes can result in fluorescence emission, redox reactions, or other biochemical and physiological effects.
Biochemical and Physiological Effects:
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several biochemical and physiological effects, including its ability to bind and detect metal ions such as copper and iron. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments is its versatility, as it can be synthesized through different methods and used for various applications. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has a high stability and can be stored for long periods without degradation. However, one limitation of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are several future directions for the research and development of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), including its use as a molecular switch in organic electronic devices and its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) could be further investigated for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds. Further studies could also be conducted to investigate the toxicity and safety of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is a versatile molecule that has been extensively studied for its potential applications in various fields. Its synthesis methods have been optimized for high yields, and it has been found to have several biochemical and physiological effects. While there are advantages and limitations to using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments, there are several future directions for its research and development, which could lead to the development of new therapies and technologies.
合成法
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) can be synthesized through various methods, including the reaction of 2-thiophenecarbaldehyde with 2,2-butanediol, followed by oxidation with an oxidizing agent such as potassium permanganate. Another method involves the reaction of 2-thiophenecarbaldehyde with 2,2-butanedione followed by reduction with sodium borohydride. These methods have been extensively studied and optimized for the production of high yields of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde).
特性
IUPAC Name |
5-[2-(5-formylthiophen-2-yl)butan-2-yl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-3-14(2,12-6-4-10(8-15)17-12)13-7-5-11(9-16)18-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFGNFPIUXEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)C=O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5482881.png)
![1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B5482901.png)
![2-chloro-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B5482905.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5482906.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5482909.png)
![6-methyl-5-{[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5482920.png)

![N~4~-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5482922.png)

![2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5482965.png)
![N-{1-{[(3-methoxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5482967.png)